molecular formula C11H9N5O2 B2702253 7-Phenyl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 515824-22-3

7-Phenyl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No. B2702253
CAS RN: 515824-22-3
M. Wt: 243.226
InChI Key: ZGTZWBRETITZCM-UHFFFAOYSA-N
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Description

7-Phenyl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine-5-carboxylic acid (7-PDT) is a small molecule compound that has been studied for its potential use in various scientific applications. 7-PDT is an organic compound with a molecular formula of C9H7N5O2. It has been studied for its potential use in medical and biological research, as well as for its potential use in laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Reactions

The research into compounds related to 7-Phenyl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine-5-carboxylic acid often explores their synthesis and potential chemical reactions. For example, derivatives of thiazolo[3,2-a]pyrimidine and tetrazolo[1,5-a]pyrimidine have been synthesized for various applications, including anti-inflammatory activities and studies on their supramolecular aggregation and conformational features. The synthesis processes involve multiple steps, including cyclodehydration and cyclocondensation reactions, with the aim of investigating the compounds' biological activities or enhancing their chemical properties (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999); (Nagarajaiah & Begum, 2014).

Pharmacological Applications

Several studies have explored the pharmacological properties of related heterocyclic compounds, focusing on their potential as anti-inflammatory, analgesic, and antihyperglycemic agents. These investigations include the design and synthesis of novel derivatives and the evaluation of their biological activities in comparison to standard drugs. Such research underscores the therapeutic potential of these compounds in treating various diseases (Śladowska, Sieklucka-Dziuba, Rajtar, Sadowski, & Kleinrok, 1999); (Bhosle, Deshmukh, Pal, Srivastava, & Mane, 2015).

Chemical Structure and Molecular Interactions

Research on this compound and its derivatives often involves detailed investigations into their chemical structures and molecular interactions. Studies have analyzed how structural modifications influence supramolecular aggregation, conformational features, and intermolecular interaction patterns. These insights are crucial for understanding the compounds' chemical behaviors and potential applications in materials science and drug design (Nagarajaiah & Begum, 2014).

properties

IUPAC Name

7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O2/c17-10(18)8-6-9(7-4-2-1-3-5-7)16-11(12-8)13-14-15-16/h1-6,9H,(H,17,18)(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTZWBRETITZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C=C(NC3=NN=NN23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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